molecular formula C9H18OS B13132544 1-(Methylthio)-3-octanone CAS No. 61837-77-2

1-(Methylthio)-3-octanone

Cat. No.: B13132544
CAS No.: 61837-77-2
M. Wt: 174.31 g/mol
InChI Key: VBKCFHVICLIRLW-UHFFFAOYSA-N
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Description

1-(Methylthio)-3-octanone is an organic compound characterized by the presence of a methylthio group attached to an octanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)-3-octanone typically involves the alkylation of 3-octanone with a methylthio group. One common method is the reaction of 3-octanone with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylthio)-3-octanone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methylthio)-3-octanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the fragrance and flavor industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 1-(Methylthio)-3-octanone involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function.

Comparison with Similar Compounds

  • 1-(Methylthio)-2-octanone
  • 1-(Methylthio)-4-octanone
  • 1-(Methylthio)-3-heptanone

Comparison: 1-(Methylthio)-3-octanone is unique due to its specific position of the methylthio group on the octanone backbone, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61837-77-2

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

1-methylsulfanyloctan-3-one

InChI

InChI=1S/C9H18OS/c1-3-4-5-6-9(10)7-8-11-2/h3-8H2,1-2H3

InChI Key

VBKCFHVICLIRLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCSC

density

0.920-0.930

physical_description

Clear colourless liquid;  Meaty aroma with dairy undertones upon dilution

solubility

Insoluble in water;  Soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

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